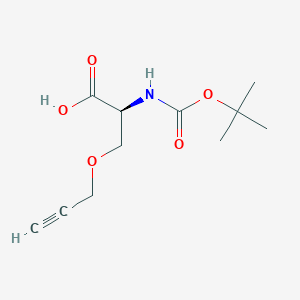

(S)-2-tert-Butoxycarbonylamino-3-prop-2-ynyloxy-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule, likely an amino acid derivative based on its name. Amino acids are fundamental building blocks of proteins and play crucial roles in various biological processes .

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions. The process would typically be optimized to increase yield and purity .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis

The reactivity of a compound is determined by its structure. Various factors such as the presence of functional groups, steric hindrance, and electronic effects can influence how a compound reacts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental techniques .Applications De Recherche Scientifique

Synthesis and Antibacterial Applications

(S)-2-tert-Butoxycarbonylamino-3-prop-2-ynyloxy-propionic acid and its derivatives are utilized in the synthesis of compounds with potential antibacterial, anti-inflammatory, or antitumor activities. Veinberg et al. (1996) developed a method for preparing tert-butoxycarbonylandno-3-hydroxymethylceph-2-em-4-carboxylic acid, an intermediate in the creation of new antibiotic derivatives (G. Veinberg et al., 1996).

Chemical Synthesis and Reagent Development

In chemical synthesis, the compound serves as a versatile reagent. For example, Saito et al. (2006) described the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols and aromatic carboxylic acids, demonstrating its chemoselective and high-yield reaction under mild conditions (Yukako Saito et al., 2006).

Antioxidant and Polymer Research

The compound's derivatives are also explored in the context of antioxidant and polymer research. Higgins et al. (2019) synthesized a series of novel dendrons featuring hindered phenolic antioxidants for improved solubility and thermal stability in hydrocarbon media, using 2,2-bis(hydroxymethyl)propionic acid as the branching unit (C. Higgins et al., 2019).

Peptide Synthesis and Pharmaceutical Applications

The compound plays a critical role in peptide synthesis and pharmaceutical applications, as demonstrated by Nadin et al. (2001) who synthesized a hydroxyethylene dipeptide isostere corresponding to Phe–Phe, which is important in the development of pharmaceuticals (A. Nadin et al., 2001).

Fuel and Lubricant Additives

In the field of fuel and lubricant additives, the compound's derivatives are used to enhance solubility and thermal stability. For instance, Tsai et al. (2016) demonstrated the production of degradable polycarbonates from (S)-3,4-DHBA, a biomass derivative, for biocompatible polymers with potential applications as drug delivery carriers (Fu-Te Tsai et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJGVLNEGPVSTA-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC#C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC#C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-tert-Butoxycarbonylamino-3-prop-2-ynyloxy-propionic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![NCGC00347551-02_C23H31NO5_(2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one](/img/structure/B2895175.png)

![N-butyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2895177.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2895179.png)

![4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine](/img/structure/B2895181.png)

![2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B2895186.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2895187.png)